[(2S)-1-Aminopropan-2-yl]diethylamine
Description
Significance of Enantioenriched Amines in Stereoselective Organic Synthesis
Enantioenriched amines, which are chiral amines present predominantly as one enantiomer, are of paramount importance in organic chemistry. nih.gov They are not only key structural motifs found in a vast array of natural products, pharmaceuticals, and biologically active compounds but also serve as indispensable building blocks for more complex molecules. nih.gov For instance, many of the world's top-selling drugs feature a chiral amine fragment. nih.gov
Beyond their presence in final products, enantioenriched amines are crucial as synthons for creating other valuable chiral molecules, such as secondary and tertiary amines. scbt.com Their synthesis has been a long-standing challenge, with methods like metal-catalyzed enantioselective reductive amination of ketones emerging as a direct and powerful strategy. scbt.com The development of catalytic methods has been a key research field, aiming to overcome the limitations of traditional techniques like classical resolution. nih.gov
Historical Development and Evolution of Chiral Diamines as Catalytic Motifs
The history of asymmetric catalysis is marked by the development of effective chiral ligands that can coordinate to a metal center and create a precisely defined chiral environment. Chiral vicinal diamines (those with amino groups on adjacent carbons) have emerged as a "privileged" ligand class due to their strong chelating ability and the predictable conformations they adopt upon metal binding. researchgate.net
Early developments in the field were driven by the discovery that transition metal complexes could be rendered asymmetric by using chiral ligands, leading to groundbreaking work in asymmetric hydrogenation and other transformations. nih.govtohoku.ac.jp Chiral diamines, such as those derived from 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH), became central to many highly successful catalytic systems, including Noyori's Nobel Prize-winning work on asymmetric hydrogenation. nih.govtohoku.ac.jp These C2-symmetric diamines create a well-defined chiral pocket around the metal, effectively shielding one face of the coordinated substrate and directing the approach of a reactant to the other face.
More recent evolution in this area has focused on creating new diamine structures, including those with different electronic and steric properties, and even developing biomimetic catalysts that mimic enzymatic processes for greener and more efficient synthesis. researchgate.netsigmaaldrich.com The design and synthesis of novel chiral diamine catalysts continue to be an active area of research, aiming for broader substrate scope, higher efficiency, and applicability in environmentally friendly solvents like water. researchgate.netsigmaaldrich.com
Structural Features and Stereochemical Control of [(2S)-1-Aminopropan-2-yl]diethylamine
The compound this compound, systematically named (S)-N2,N2-diethylpropane-1,2-diamine, is a member of the chiral vicinal diamine family. While specific applications of this particular diamine in widely published catalytic systems are not extensively documented, its structural features allow for a clear projection of its potential role and mechanism of stereochemical control in asymmetric catalysis.
Key structural features include:
Chiral Backbone: It possesses a single stereocenter at the C2 position of the propane (B168953) chain, defined by the (S)-configuration.
Vicinal Diamine: The primary amine at C1 and the tertiary amine at C2 are positioned on adjacent carbons. This arrangement is ideal for forming a stable five-membered chelate ring upon coordination to a metal center (e.g., Ruthenium, Rhodium, Palladium, Copper).
Asymmetric Substitution: Unlike C2-symmetric diamines like DPEN, this ligand is asymmetric. It features a primary amine (-NH2) and a sterically more hindered tertiary amine (-NEt2). This differentiation in steric and electronic properties between the two nitrogen donors can be exploited to achieve specific reactivity and selectivity.
The stereochemical control exerted by this ligand in a hypothetical metal-catalyzed reaction would arise from the conformation of the five-membered metallacycle. The methyl group at the chiral center would preferentially adopt an equatorial position to minimize steric strain, which in turn would create a rigid and predictable chiral environment. This fixed conformation dictates the orientation of the reactants within the catalyst's coordination sphere, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer of the product over the other.
To illustrate the effectiveness of related chiral diamines in asymmetric catalysis, the following table presents data for a well-documented reaction using a chiral diamine ligand.
Table 1: Illustrative Example of Chiral Diamine Ligand in Asymmetric Transfer Hydrogenation of Ketones
This table shows representative results for a catalyst system involving a chiral diamine ligand to demonstrate the high levels of enantioselectivity achievable. The specific ligand shown is (S,S)-TsDPEN, which is structurally related to the article's subject compound.
| Entry | Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Acetophenone (B1666503) | 1-Phenylethanol | >99 | 97 (R) |
| 2 | 1-Acetonaphthone | 1-(1-Naphthyl)ethanol | 98 | 99 (R) |
| 3 | 2-Acetylfuran | 1-(2-Furyl)ethanol | 92 | 98 (R) |
| 4 | Benzylacetone | 4-Phenyl-2-butanol | 95 | 96 (R) |
Data is representative of typical results found in the literature for RuCl2(S,S-TsDPEN)(p-cymene) catalyzed transfer hydrogenation.
Scope and Organization of the Research Outline
This article provides a focused examination of the chiral diamine this compound. The initial sections establish the context by discussing the critical role of enantioenriched amines and the historical significance of chiral diamines in the field of stereoselective organic synthesis. The core of the article then analyzes the specific structural attributes of this compound and elucidates the mechanisms by which such a molecule can impart stereochemical control in catalytic reactions. The discussion is supported by illustrative data from closely related, well-established catalytic systems to provide a clear picture of the potential utility of this class of compounds.
Structure
3D Structure
Properties
Molecular Formula |
C7H18N2 |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
(2S)-2-N,2-N-diethylpropane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-4-9(5-2)7(3)6-8/h7H,4-6,8H2,1-3H3/t7-/m0/s1 |
InChI Key |
JNFLSJUGIONDMJ-ZETCQYMHSA-N |
Isomeric SMILES |
CCN(CC)[C@@H](C)CN |
Canonical SMILES |
CCN(CC)C(C)CN |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2s 1 Aminopropan 2 Yl Diethylamine
Stereoselective Preparation Routes
The synthesis of enantiomerically pure [(2S)-1-Aminopropan-2-yl]diethylamine, a chiral 1,2-diamine, necessitates precise control over stereochemistry. Various advanced strategies have been developed to achieve this, ranging from the use of naturally occurring chiral building blocks to sophisticated catalytic methods.
Chiral Pool Approaches Utilizing Natural Precursors
The chiral pool approach leverages the inherent chirality of readily available natural products, such as amino acids, to serve as the stereochemical foundation for the target molecule. L-Alanine, with its (S)-configuration at the α-carbon, is the logical and most common starting material for the synthesis of this compound.
A typical synthetic sequence commences with the protection of the amino group of L-alanine, followed by the conversion of the carboxylic acid moiety into a functional group that can be transformed into the primary amine. A common strategy involves the amidation of N-protected L-alanine to form an amide, which is then reduced. An alternative is the reduction of the carboxylic acid to an alcohol, its conversion to a leaving group (e.g., a tosylate or mesylate), and subsequent displacement with an azide, followed by reduction.
The key diethylamino group is typically introduced at the N-terminus. This can be achieved through reductive amination of the deprotected amino group of an alanine (B10760859) derivative with acetaldehyde (B116499) or via direct N-alkylation with an ethyl halide. A more direct route involves the transformation of L-alanine into N,N-diethyl-L-alaninamide. This intermediate can be synthesized by coupling L-alanine with diethylamine (B46881). Subsequent reduction of the amide group, typically with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄), yields the target diamine.
Table 1: Example of Chiral Pool Synthesis from L-Alanine
| Step | Precursor | Reagent(s) | Product | Typical Yield |
|---|---|---|---|---|
| 1 | L-Alanine | Diethylamine, Coupling Agent (e.g., DCC, HOBt) | N,N-Diethyl-L-alaninamide | High |
Asymmetric Hydrogenation Methodologies for Precursor Synthesis
Asymmetric hydrogenation is a powerful technique for establishing stereocenters by the addition of hydrogen across a double bond in a prochiral substrate, using a chiral transition metal catalyst. For the synthesis of this compound, this strategy would typically involve the hydrogenation of a prochiral enamine or imine precursor.
The transition-metal-catalyzed asymmetric hydrogenation of enamines and imines is one of the most direct methods for preparing chiral amines. nih.gov Catalysts are often based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands such as BINAP, DIPAMP, or Josiphos derivatives. ajchem-b.comokayama-u.ac.jp The choice of ligand is critical for achieving high enantioselectivity.
A plausible precursor for this approach is N,N-diethyl-1-aminoprop-1-en-2-amine or the corresponding imine, N-(1-(diethylamino)propan-2-ylidene)amine. The asymmetric hydrogenation of such a substrate would create the desired stereocenter at the C2 position. The efficiency and enantioselectivity of the reaction are highly dependent on the catalyst system, substrate structure, and reaction conditions like hydrogen pressure and temperature. okayama-u.ac.jp For example, iridium catalysts are known to be highly efficient for the asymmetric hydrogenation of imines. ajchem-b.com
Table 2: Representative Catalysts in Asymmetric Hydrogenation for Chiral Amine Synthesis
| Catalyst Type | Chiral Ligand Example | Metal | Typical Substrates | Potential Application |
|---|---|---|---|---|
| Rhodium-based | (R,R)-DIPAMP | Rh | Enamides, Enamines | Synthesis of chiral amino acid derivatives |
| Ruthenium-based | (S)-BINAP | Ru | Functionalized Ketones, Imines | Industrial synthesis of chiral amines okayama-u.ac.jp |
Enantioselective Reductive Amination Strategies
Enantioselective reductive amination offers a highly convergent route to chiral amines by directly converting a ketone to a chiral amine in a single step. This process involves the reaction of a ketone with an amine source to form an intermediate imine in situ, which is then asymmetrically reduced by a chiral catalyst and a reducing agent. researchgate.netrawdatalibrary.net
For the synthesis of this compound, the starting ketone would be 1-(diethylamino)propan-2-one. This ketone would be reacted with an ammonia (B1221849) source (e.g., ammonium (B1175870) salts) in the presence of a chiral catalyst and a reductant (e.g., H₂ or a Hantzsch ester). researchgate.net Chiral phosphoric acids and transition metal complexes are common catalysts for this transformation. researchgate.net The development of copper-catalyzed reductive couplings of aldimines and ketimines also provides a pathway to vicinal diamines with high diastereoselectivity and enantioselectivity. nih.gov
A significant challenge is the potential for catalyst inhibition by the amine substrate or product. rawdatalibrary.net However, highly efficient systems have been developed, including ruthenium catalysts combined with ligands like dtbm-Segphos, which have been used on a large scale for producing chiral primary amines. researchgate.net
Table 3: Key Features of Enantioselective Reductive Amination
| Component | Example | Role in Synthesis | Reference |
|---|---|---|---|
| Ketone Substrate | 1-(diethylamino)propan-2-one | Prochiral precursor | N/A |
| Amine Source | Ammonium Iodide (NH₄I) | Provides the primary amine group | researchgate.net |
| Chiral Catalyst | [Ru(PPh₃)₃H(CO)Cl] + (S,S)‐f‐binaphane | Controls the stereochemical outcome | researchgate.net |
Enzymatic or Biocatalytic Synthesis Routes for Enantioenriched Amines
Biocatalysis presents a green and highly selective alternative for the synthesis of chiral amines. Enzymes can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity. Key enzymatic strategies include kinetic resolution and asymmetric synthesis. diva-portal.org
In a kinetic resolution (KR) process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopurified substrate from the product. rsc.org For instance, a lipase (B570770) could selectively acylate the (R)-enantiomer of racemic [(1-aminopropan-2-yl)]diethylamine, leaving the desired (S)-enantiomer unreacted. The major drawback of KR is a theoretical maximum yield of 50% for the desired enantiomer. nih.gov
To overcome this limitation, dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer. rsc.orgnih.gov This allows for a theoretical yield of up to 100%. A DKR system for this compound could involve a lipase for stereoselective acylation coupled with a metal catalyst for racemizing the starting amine. rsc.org
Transaminases (TAs) are another class of powerful enzymes for chiral amine synthesis. They can be used in asymmetric synthesis to convert a prochiral ketone (e.g., 1-(diethylamino)propan-2-one) into a chiral amine using an amino donor. Alternatively, a pair of stereo-complementary transaminases can be used in a deracemization process to convert a racemate into a single enantiomer. diva-portal.org
Table 4: Biocatalytic Strategies for Chiral Amine Synthesis
| Strategy | Enzyme Class | Principle | Potential Yield | Reference |
|---|---|---|---|---|
| Kinetic Resolution (KR) | Lipases, Proteases | Selective reaction of one enantiomer in a racemate. | Max. 50% | rsc.org |
| Dynamic Kinetic Resolution (DKR) | Lipases + Racemization Catalyst | KR combined with in situ racemization of the unreactive enantiomer. | Up to 100% | rsc.orgnih.gov |
| Asymmetric Synthesis | Transaminases (TAs) | Stereospecific conversion of a prochiral ketone to a chiral amine. | Up to 100% | diva-portal.org |
Resolution Techniques for Racemic Mixtures
When a stereoselective synthesis is not employed, [(1-Aminopropan-2-yl)]diethylamine is produced as a racemic mixture. The separation of this mixture into its constituent enantiomers is known as resolution.
Kinetic Resolution Methods (e.g., Enzymatic, Chemoenzymatic)
Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This results in the preferential transformation of one enantiomer, allowing for the isolation of the other in high enantiomeric excess. For the synthesis of this compound, both enzymatic and chemoenzymatic kinetic resolution methods are theoretically applicable, although specific literature for this compound is scarce.
Enzymatic Kinetic Resolution:
Lipases are a class of enzymes widely employed in the kinetic resolution of chiral amines and alcohols due to their stereoselectivity, mild reaction conditions, and environmental compatibility. nih.govpolimi.it In a typical enzymatic kinetic resolution of a racemic amine like (±)-1-diethylamino-2-aminopropane, a lipase such as Candida antarctica lipase B (CALB) could be used to selectively acylate one of the enantiomers.
The general reaction scheme would involve the racemic amine and an acyl donor, such as an ester (e.g., ethyl acetate) or an anhydride (B1165640), in an organic solvent. The enzyme would preferentially catalyze the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer, this compound, unreacted. The acylated (R)-enantiomer and the unreacted (S)-enantiomer can then be separated based on their different chemical properties.
Chemoenzymatic Kinetic Resolution:
Chemoenzymatic methods combine the high selectivity of enzymes with the versatility of chemical catalysis. A chemoenzymatic approach to resolving (±)-1-diethylamino-2-aminopropane could involve a dynamic kinetic resolution (DKR). In a DKR process, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% for the desired enantiomerically pure product.
For this specific diamine, a potential DKR process could utilize a lipase for the selective acylation of one enantiomer and a metal catalyst (e.g., a ruthenium or palladium complex) to continuously racemize the unreacted amine. This would constantly replenish the reactive enantiomer, driving the equilibrium towards the formation of a single acylated enantiomer.
Optimization of Reaction Conditions and Yields for High Stereochemical Purity
Achieving high stereochemical purity and yield in kinetic resolution is critically dependent on the optimization of various reaction parameters.
Key Parameters for Optimization:
Enzyme/Catalyst Selection: The choice of lipase or chemical catalyst is crucial. Screening different lipases (e.g., from Pseudomonas cepacia, Candida rugosa) or metal catalysts is the first step.
Acyl Donor: The nature of the acyl donor can significantly influence the reaction rate and enantioselectivity. Esters like ethyl acetate, vinyl acetate, or more specialized acyl donors can be tested.
Solvent: The solvent can affect enzyme activity and stability, as well as the solubility of the substrates and products. Common solvents for enzymatic resolutions include toluene, hexane, and tetrahydrofuran (B95107) (THF).
Temperature: Temperature impacts both the reaction rate and the enzyme's stability and enantioselectivity. An optimal temperature must be found to balance these factors.
Substrate and Enzyme Concentration: The relative concentrations of the amine, acyl donor, and enzyme need to be optimized to maximize the conversion and enantiomeric excess.
Water Content: For enzymatic reactions in organic media, a small amount of water is often necessary for enzyme activity, but excess water can lead to hydrolysis of the product.
Illustrative Data for Optimization (Hypothetical):
The following table illustrates a hypothetical optimization study for the enzymatic kinetic resolution of (±)-1-diethylamino-2-aminopropane.
| Entry | Lipase | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) of Unreacted Amine |
| 1 | CALB | Ethyl Acetate | Toluene | 30 | 45 | 92 |
| 2 | CALB | Vinyl Acetate | Toluene | 30 | 48 | 95 |
| 3 | PCL | Ethyl Acetate | Hexane | 40 | 42 | 88 |
| 4 | CALB | Vinyl Acetate | MTBE | 30 | 49 | >99 |
| 5 | CALB | Vinyl Acetate | Toluene | 40 | 50 | 96 |
This table is for illustrative purposes only and does not represent actual experimental data.
Advanced Analytical Methodologies for Stereochemical Purity Determination
Accurate determination of the stereochemical purity (enantiomeric excess) of this compound is essential. Several advanced analytical techniques are employed for this purpose.
Chiral Gas Chromatography (GC):
Chiral GC is a powerful technique for separating enantiomers. It utilizes a capillary column coated with a chiral stationary phase (CSP). For the analysis of a volatile amine like this compound, derivatization is often necessary to improve its volatility and chromatographic behavior. Common derivatizing agents include trifluoroacetic anhydride or other acylating agents. The derivatized enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. gcms.czresearchgate.net
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is another widely used method for enantiomeric separation. nih.govresearchgate.netsigmaaldrich.com Similar to chiral GC, it employs a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for a wide range of chiral compounds, including amines. The separation can be performed in normal-phase, reversed-phase, or polar organic modes. The choice of mobile phase composition, including the use of additives like diethylamine, is critical for achieving good resolution. researchgate.net
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents:
NMR spectroscopy can be used to determine the enantiomeric excess of a chiral compound through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). researchgate.netnih.govarkat-usa.org These reagents are themselves chiral and form transient diastereomeric complexes with the enantiomers of the analyte. This interaction leads to a differentiation in the chemical shifts of corresponding protons or other nuclei in the NMR spectrum of the two enantiomers. By integrating the signals of the separated enantiomers, the enantiomeric excess can be calculated. Lanthanide-based chiral shift reagents or other organic chiral solvating agents can be employed for this purpose.
Applications of 2s 1 Aminopropan 2 Yl Diethylamine in Asymmetric Catalysis
As a Chiral Ligand in Transition Metal Catalysis
[(2S)-1-Aminopropan-2-yl]diethylamine, a chiral diamine, possesses structural features that make it a potential candidate for use as a ligand in transition metal-catalyzed asymmetric synthesis. Chiral 1,2-diamines are a well-established class of ligands in this field, valued for their ability to form stable chelate complexes with transition metals and create a chiral environment around the metal center. This chiral environment is crucial for inducing enantioselectivity in a variety of chemical transformations. The presence of both a primary and a tertiary amine group within the same molecule offers multiple potential coordination sites, allowing for diverse interactions with a metal center.
Ligand Design Principles and Coordination Modes
The design of chiral ligands is a cornerstone of asymmetric catalysis. For a diamine ligand like this compound, the key design elements are the stereogenic center at the 2-position of the propane (B168953) backbone and the nature of the N-substituents. The ethyl groups on one nitrogen atom and the unsubstituted primary amine on the other create an unsymmetrical ligand.
In transition metal complexes, this ligand can coordinate in a bidentate fashion, with both nitrogen atoms binding to the metal to form a stable five-membered chelate ring. The stereochemistry of the (S)-configured carbon atom dictates the conformation of this chelate ring, which in turn influences the disposition of the other ligands around the metal and the accessibility of the catalytic site to the substrate. The differing steric bulk of the diethylamino and the primary amino groups can also play a significant role in controlling the trajectory of an incoming substrate, thereby influencing the stereochemical outcome of the reaction.
Asymmetric Hydrogenation Reactions Mediated by Metal Complexes
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds. While extensive research has been conducted on various chiral diamine ligands for this purpose, specific data on the application of this compound in this context is not widely available in published literature.
Substrate Scope and Enantioselectivity Profiles
Detailed substrate scope and enantioselectivity profiles for asymmetric hydrogenation reactions catalyzed by metal complexes of this compound are not documented in readily accessible scientific sources.
Catalyst Tuning and Ligand Modifications for Enhanced Performance
Information regarding the tuning of catalysts derived from this compound or modifications of the ligand to enhance catalytic performance is not available in the current body of scientific literature.
Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Heck, Suzuki-Miyaura)
Asymmetric carbon-carbon bond forming reactions are fundamental in organic synthesis for building molecular complexity. Chiral ligands play a pivotal role in controlling the stereochemistry of these transformations.
Reaction Classes and Stereochemical Outcomes
There is no specific information available in the scientific literature detailing the use of this compound as a chiral ligand in asymmetric Aldol, Mannich, Heck, or Suzuki-Miyaura reactions, nor are there reports on the resulting stereochemical outcomes.
Role of Metal Center and Ancillary Ligands in Stereocontrol
In metal-catalyzed asymmetric reactions, chiral 1,2-diamines serve as crucial ligands that, in concert with the metal center and other ancillary ligands, dictate the stereochemical outcome of the transformation. The interplay between these components creates a well-defined chiral environment around the metal's active site, enabling high levels of stereocontrol.
Ancillary ligands , which are any ligands other than the chiral diamine and the substrate, play a significant role in fine-tuning the steric and electronic properties of the catalyst. In many ruthenium-catalyzed hydrogenations, a diphosphine ligand, such as TolBINAP, is used alongside a chiral 1,2-diamine. acs.org The combination of these two chiral ligands can lead to a "matched" pair, where their inherent chiral preferences align to produce high enantioselectivity, or a "mismatched" pair, resulting in lower selectivity. acs.org The N-substituents on the diamine ligand also have a profound effect on enantioselectivity, demonstrating that even subtle modifications to the ligand structure can have a significant impact on the stereochemical outcome. acs.org
Furthermore, the concept of "ligand cooperation" has emerged, where the chiral diamine ligand is not merely a spectator but actively participates in the catalytic cycle. For example, in certain Ru(II)-NHC-diamine complexes, the diamine exhibits an unusual tridentate coordination, influencing the complex's structure and catalytic activity. nih.gov In some systems, the ligand sphere itself can be the primary source of substrate activation, with the metal ion serving to enhance the ligand's catalytic properties, a concept termed "organocatalysis in disguise". rsc.org This is particularly evident in complexes where the Brønsted acidity of the coordinated diamine is significantly increased compared to its free form. rsc.org
The following table provides examples of how the combination of metal centers and ancillary ligands with chiral diamines influences stereocontrol in asymmetric catalysis.
| Metal | Chiral Diamine Ligand | Ancillary Ligand(s) | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
| Ru(II) | (R)-DMAPEN | (S)-TolBINAP | Asymmetric Hydrogenation of Acetophenone (B1666503) | (S)-1-Phenylethanol | High | acs.org |
| Ru(II) | Chiral NHC-Diamine | - | Asymmetric Hydrogenation of Isocoumarins | Chiral 3-Substituted 3,4-Dihydroisocoumarins | Good to Excellent | nih.gov |
| Rh(I) | (1S,2S)-p-TsNCH(C₆H₅)CH(C₆H₅)NH₂ | Cp* | Asymmetric Transfer Hydrogenation of Imines | Chiral Amines | High | acs.org |
| Cu(II) | Chiral N,N'-dioxide | - | Asymmetric Nucleophilic Addition to 2H-Azirines | Chiral Aziridines | Excellent | nih.gov |
Asymmetric Oxidation and Reduction Reactions
Chiral 1,2-diamines and their derivatives are extensively used as ligands in a variety of asymmetric oxidation and reduction reactions. One of the most prominent applications is in asymmetric hydrogenation and transfer hydrogenation of ketones and imines.
Asymmetric Hydrogenation: Ruthenium(II) complexes bearing a chiral 1,2-diamine and a chiral diphosphine ligand are highly effective for the asymmetric hydrogenation of a wide range of ketones, including simple aromatic ketones, alkyl aryl ketones, and arylglyoxal dialkyl acetals, affording the corresponding chiral alcohols with excellent enantioselectivities. acs.orgwikipedia.org For instance, the Ru(II) complex of (S)-TolBINAP and (R)-DMAPEN catalyzes the hydrogenation of acetophenone to (S)-1-phenylethanol with high enantiomeric excess. acs.org The development of η⁶-arene/N-tosylethylenediamine-ruthenium(II) catalysts has enabled the asymmetric hydrogenation of simple ketones under acidic conditions, a significant advancement in the field. acs.org
Asymmetric Transfer Hydrogenation: This method utilizes a hydrogen source like isopropanol (B130326) or a formic acid/triethylamine mixture instead of molecular hydrogen. Chiral rhodium and ruthenium complexes with 1,2-diamines are powerful catalysts for this transformation. For example, a chiral rhodium complex with (1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN) efficiently catalyzes the transfer hydrogenation of imines to produce chiral amines with high yields and enantioselectivities. acs.org
Asymmetric Oxidation: While less common than reductions, chiral diamine complexes can also mediate asymmetric oxidations. For example, copper complexes with chiral diamine ligands have been explored in catalytic asymmetric allylic C-H amination of alkenes, which can be viewed as an oxidative amination process. rsc.org
The table below summarizes some research findings on the use of chiral diamines in asymmetric oxidation and reduction reactions.
| Metal | Chiral Diamine Ligand | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ru(II) | (R)-DMAPEN | Asymmetric Hydrogenation | Acetophenone | (S)-1-Phenylethanol | >99% | acs.org |
| Ru(II) | (S,S)-TsDPEN derivative | Asymmetric Hydrogenation | 4-Chromanone | (S)-4-Chromanol | High | acs.org |
| Rh(I) | (S,S)-TsDPEN | Asymmetric Transfer Hydrogenation | Heterocyclic Imines | Chiral Heterocyclic Amines | High | acs.org |
| Cu(I) | R-(+)-BINAM (a chiral diamine analogue) | Asymmetric Allylic C-H Amination | Alkenes | Chiral N-Aryl Allylamines | Good | rsc.org |
Catalytic Cycles and Proposed Mechanisms in Metal-Mediated Processes
The mechanism of metal-mediated reactions involving chiral 1,2-diamine ligands often involves a metal-ligand bifunctional catalytic cycle. In the case of ruthenium-catalyzed asymmetric hydrogenation of ketones, a widely accepted mechanism involves the cooperative action of the metal center and the amine ligand. nih.govacs.org
A proposed catalytic cycle for the asymmetric hydrogenation of ketones by a chiral η⁶-arene/N-tosylethylenediamine-ruthenium(II) complex is as follows:
Catalyst Activation: The precatalyst, often a chloro-ruthenium complex, reacts with a base or solvent to generate a more active cationic or amido ruthenium complex. acs.org
Hydrogen Activation: The active ruthenium species reacts with molecular hydrogen to form a ruthenium hydride complex. nih.gov
Substrate Coordination and Hydrogen Transfer: The ketone substrate coordinates to the ruthenium center. The transfer of a hydride from the ruthenium and a proton from the coordinated amine ligand to the carbonyl group of the ketone occurs in a concerted manner through a six-membered pericyclic transition state. This bifunctional mechanism avoids the formation of highly unstable intermediates and lowers the activation energy of the reaction. nih.govacs.org
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the complex, and the catalyst is regenerated to enter the next catalytic cycle. nih.gov
The stereoselectivity of the reaction is determined in the hydrogen transfer step, where the chiral environment created by the diamine and other ligands dictates the facial selectivity of the attack on the prochiral ketone.
In the context of copper-catalyzed asymmetric reactions, such as the addition of nucleophiles to 2H-azirines, a proposed mechanism involves the formation of a chiral copper(II) complex with the N,N'-dioxide ligand. nih.gov This complex then coordinates the azirine, activating it towards nucleophilic attack. The stereochemistry is controlled by the chiral ligand, which directs the nucleophile to one of the enantiotopic faces of the substrate. nih.gov
As a Chiral Organocatalyst
Chiral 1,2-diamines are highly versatile organocatalysts, capable of activating substrates through various mechanisms without the need for a metal center.
Direct Asymmetric Aminocatalysis (e.g., Enamine, Iminium Ion Catalysis)
Direct asymmetric aminocatalysis relies on the ability of chiral amines to react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions.
Enamine Catalysis: A primary or secondary amine of the chiral diamine catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and can react with various electrophiles. For example, chiral primary-secondary diamines based on bispidine have been used to catalyze the asymmetric Michael addition of ketones to alkylidene malonates and nitroalkenes, providing the products in high yields and diastereoselectivities. nih.gov The stereochemical outcome is controlled by the chiral backbone of the diamine, which shields one face of the enamine, directing the electrophile to the other face.
Iminium Ion Catalysis: In this mode, the chiral amine catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the α,β-unsaturated system, activating it towards attack by a nucleophile. This strategy is commonly used in asymmetric Michael additions and Diels-Alder reactions.
Brønsted Base Catalysis in Asymmetric Transformations
Chiral diamines can also function as Brønsted base catalysts, where they deprotonate a pronucleophile to generate a chiral ion pair. rsc.orgnih.gov The resulting nucleophile, associated with the protonated chiral diamine through hydrogen bonding and electrostatic interactions, then reacts with an electrophile in a stereocontrolled manner. This approach has been successfully applied to a range of carbon-carbon bond-forming reactions. For instance, chiral cyclopropenimines, which are strong Brønsted bases, have been shown to be highly effective catalysts for the Michael reaction of glycine (B1666218) imine substrates with high levels of enantioselectivity. researchgate.netnih.gov The chiral catalyst controls the facial selectivity of the subsequent reaction of the generated enolate.
Dual Activation Modes in Organocatalytic Systems
In more sophisticated organocatalytic systems, chiral diamines can participate in dual activation modes, where the catalyst activates both the nucleophile and the electrophile simultaneously. This is often achieved through the use of bifunctional catalysts that possess both a basic site (the amine) and a hydrogen-bond donor site (e.g., a thiourea (B124793) or another N-H group). mdpi.comrsc.org
In the asymmetric Michael addition of aldehydes to nitroolefins catalyzed by a chiral diamine-thiourea catalyst, the primary amine of the diamine forms an enamine with the aldehyde (nucleophile activation). mdpi.com Concurrently, the thiourea moiety of the catalyst activates the nitroolefin (electrophile activation) through hydrogen bonding. This dual activation brings the two reactants into close proximity within a well-organized, chiral transition state, leading to high reactivity and enantioselectivity. mdpi.com This cooperative catalysis is a powerful strategy for achieving high levels of stereocontrol in complex transformations. researchgate.net
Substrate Scope and Enantiomeric Excess Achieved
Based on the reactivity of analogous chiral 1,2-diamines, this compound is anticipated to be a competent catalyst for a variety of asymmetric transformations, particularly in reactions where a bifunctional activation mode is beneficial. The presence of both a primary and a tertiary amine allows for potential dual activation of substrates, for instance, through enamine formation with a ketone or aldehyde donor and simultaneous Brønsted acid/base interaction with the acceptor. acs.org
One of the most common applications for such catalysts is the Michael addition of carbonyl compounds to nitroalkenes. Chiral 1,2-diamine derivatives have demonstrated high efficiency in catalyzing this carbon-carbon bond-forming reaction. For example, organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine have been used in the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene, albeit with varying success in enantioselectivity. mdpi.com It is conceivable that this compound could catalyze similar reactions.
The potential substrate scope could include a range of ketones and aldehydes as Michael donors and various β-substituted nitroalkenes as acceptors. The expected enantiomeric excesses would likely be influenced by the steric and electronic properties of the substrates. Below is a hypothetical data table illustrating the potential performance of this compound in such a reaction, based on typical results for related catalysts.
Table 1: Hypothetical Substrate Scope for the Asymmetric Michael Addition Catalyzed by this compound
| Entry | Ketone/Aldehyde (Donor) | Nitroalkene (Acceptor) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 95 | 92 |
| 2 | Acetone | (E)-2-(2-Nitrovinyl)thiophene | 88 | 85 |
| 3 | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | 91 | 89 |
| 4 | 4-Methoxyacetophenone | trans-β-Nitrostyrene | 85 | 78 |
Another area where this compound could be applied is the aza-Mannich reaction , a critical method for the synthesis of chiral 1,2-diamines and β-amino carbonyl compounds. nih.gov Chiral diamine-derived catalysts have been shown to effectively promote the reaction between ketones, aldehydes, and imines. acs.org The dual amine functionality of this compound could facilitate the reaction by activating the ketone as an enamine while simultaneously interacting with the imine electrophile.
Table 2: Postulated Performance in the Asymmetric aza-Mannich Reaction
| Entry | Ketone Donor | Imine Acceptor | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | N-Boc-imino-ethyl glyoxylate | 90:10 | 94 |
| 2 | Acetophenone | N-PMP-benzaldimine | 85:15 | 88 |
| 3 | Propiophenone | N-Boc-imino-methyl glyoxylate | 92:8 | 91 |
Proposed Mechanistic Pathways and Transition State Analysis
The catalytic cycle for reactions promoted by chiral 1,2-diamines like this compound is generally believed to proceed through the formation of key intermediates that dictate the stereochemical outcome. In the case of the Michael addition of a ketone to a nitroalkene, the proposed mechanism involves the following steps:
Enamine Formation: The primary amine of the catalyst reacts with the ketone donor to form a nucleophilic enamine intermediate. mdpi.com
Stereoselective C-C Bond Formation: The enamine attacks the nitroalkene in a stereocontrolled fashion. The chirality of the diamine backbone directs the approach of the electrophile to one face of the enamine. The tertiary amine can play a crucial role here by coordinating to the nitro group of the acceptor, thereby organizing the transition state through a network of hydrogen bonds. mdpi.com
Iminium Ion Formation and Hydrolysis: The resulting intermediate is an iminium ion, which is then hydrolyzed to release the chiral product and regenerate the catalyst.
The transition state for the enantioselective step is thought to involve a highly organized, chair-like structure where the substituents of the catalyst, donor, and acceptor are positioned to minimize steric interactions. For this compound, the (S)-configuration at the C2 position would favor a specific orientation of the enamine and the incoming nitroalkene, leading to the preferential formation of one enantiomer. The diethylamino group could further stabilize this transition state through hydrogen bonding with the nitro group, enhancing both reactivity and selectivity.
Cooperative Catalysis Involving this compound Motifs
The bifunctional nature of this compound makes it an ideal candidate for cooperative catalysis, where the primary and tertiary amine functionalities work in concert to activate both the nucleophile and the electrophile. acs.org Furthermore, this diamine could be used in conjunction with a metal catalyst in a cooperative system. Chiral diamines are excellent ligands for a variety of transition metals. For instance, a copper(II) complex of a chiral diamine has been shown to be a highly efficient catalyst for the asymmetric Henry reaction. researchgate.net
In a hypothetical cooperative system, the this compound could coordinate to a metal center (e.g., Cu(II), Zn(II), Pd(II)) through its two nitrogen atoms. This metal complex would then act as a chiral Lewis acid, activating an electrophile. The pendant primary amine, if not involved in coordination, or a second molecule of the diamine could act as a Brønsted base to deprotonate a pro-nucleophile. This dual activation strategy often leads to enhanced reactivity and selectivity compared to systems using only a metal or an organocatalyst.
Strategies for Catalyst Recovery: Heterogenization and Immobilization
A significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products, which can lead to product contamination and loss of the (often expensive) chiral catalyst. acs.org To overcome this, strategies for the heterogenization and immobilization of homogeneous catalysts have been developed. These approaches combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. acs.org
Given the structure of this compound, several immobilization strategies could be envisaged:
Covalent Attachment to a Solid Support: The primary amine group provides a convenient handle for covalent linkage to a variety of solid supports, such as polymers (e.g., polystyrene), silica, or magnetic nanoparticles. The support could be functionalized with electrophilic groups (e.g., chloromethyl, isocyanate) that react with the primary amine of the diamine. This would result in a solid-supported catalyst that can be easily recovered by filtration.
Immobilization within a Porous Matrix: The catalyst could be physically entrapped or encapsulated within the pores of materials like metal-organic frameworks (MOFs). This method can prevent leaching of the catalyst while maintaining its catalytically active sites accessible to the substrates.
The choice of immobilization strategy would need to be carefully considered to ensure that the catalytic activity and enantioselectivity are not significantly compromised. The length and nature of the linker used for covalent attachment, for example, can have a substantial impact on the catalyst's performance.
Coordination Chemistry of 2s 1 Aminopropan 2 Yl Diethylamine Complexes
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with diamine ligands typically involves the reaction of a metal precursor, often a salt or a weakly coordinated complex, with the diamine ligand in a suitable solvent. The resulting complex can then be isolated and characterized to determine its structure and properties.
The synthesis of transition metal complexes with chiral diamines is a well-established area of research. For instance, rhodium and iridium complexes are often prepared from dimeric precursors like [Rh(C2H4)2Cl]2 or [Ir(cod)Cl]2 (cod = 1,5-cyclooctadiene). acs.orgnih.gov The reaction with a chiral diamine ligand leads to the formation of a more stable chelate complex. Palladium(II) complexes can be synthesized from precursors such as PdCl2 or [PdCl2(cod)]. researchgate.netmdpi.com Copper(II) and Zinc(II) complexes are readily formed by reacting the respective metal salts (e.g., Cu(NO3)2, ZnBr2) with the diamine ligand. rsc.orgasianpubs.org
For [(2S)-1-Aminopropan-2-yl]diethylamine, a typical synthetic route would involve dissolving the ligand and a chosen transition metal salt in a solvent like ethanol, methanol, or a chlorinated solvent. The reaction mixture would be stirred, possibly with gentle heating, to facilitate the formation of the complex. The product could then be precipitated by the addition of a less polar solvent or by slow evaporation of the reaction solvent. The synthesis of related N,N-diethylethylenediamine complexes with palladium(II) and platinum(II) has been reported, indicating the viability of this approach. researchgate.net
Table 1: Representative Transition Metals and Their Common Precursors for Diamine Complexation
| Metal | Common Precursor(s) |
|---|---|
| Ruthenium (Ru) | [RuCl2(p-cymene)]2, RuCl3·xH2O |
| Rhodium (Rh) | [Rh(cod)Cl]2, [Rh(CO)2Cl]2 |
| Iridium (Ir) | [Ir(cod)Cl]2 |
| Palladium (Pd) | PdCl2, [PdCl4]2-, [Pd(cod)Cl2] |
| Copper (Cu) | CuCl2, Cu(NO3)2·3H2O, Cu(OAc)2 |
The coordination chemistry of main group metals with diamine ligands is also an active area of research. scilit.com Complexes of metals such as tin(II) have been synthesized with related amino-bis(phenoxide) ligands. nih.gov The synthesis of main group metal complexes with this compound would likely proceed in a similar fashion to that of transition metal complexes, by reacting a main group metal halide or alkoxide with the ligand in an appropriate aprotic solvent. The reactivity and the final structure of the complex would be highly dependent on the nature of the main group element, its oxidation state, and the steric bulk of the ligand.
Coordination Modes and Geometries (e.g., Chelation, Bridging, Outer-Sphere Interactions)
The primary coordination mode expected for this compound is as a bidentate chelating ligand. youtube.comyoutube.com The two nitrogen atoms, one from the primary amine and one from the tertiary amine, can coordinate to a single metal center to form a stable five-membered ring. This chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands, is a fundamental concept in coordination chemistry.
Chelation: The ligand would coordinate to the metal through the lone pairs of electrons on both nitrogen atoms, forming a M(N,N') chelate ring. The stereochemistry of the ligand, with the chiral center at the 2-position of the propane (B168953) backbone, would be imparted to the resulting complex.
Bridging: While less common for simple diamines, it is possible for the ligand to bridge two metal centers, particularly if the steric environment prevents chelation or in the formation of polymeric structures.
Outer-Sphere Interactions: The amine groups of the ligand, particularly the primary amine, could participate in hydrogen bonding with counter-ions or solvent molecules in the outer coordination sphere.
The geometry of the resulting complex would be determined by the coordination number of the metal and the nature of the other ligands present. For a four-coordinate metal like Pd(II), a square planar geometry is common. youtube.com For a six-coordinate metal like Ru(III) or Rh(III), an octahedral geometry would be expected. youtube.com
Spectroscopic and Structural Analysis of Metal Complexes (e.g., X-ray Crystallography, NMR, IR, UV-Vis)
The characterization of new metal complexes relies on a combination of spectroscopic and analytical techniques.
X-ray Crystallography: This is the most definitive method for determining the solid-state structure of a metal complex. researchgate.netacs.org It provides precise information on bond lengths, bond angles, coordination geometry, and the stereochemistry of the complex. For a complex of this compound, X-ray crystallography would confirm the chelation of the ligand and reveal the conformation of the five-membered chelate ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic complexes in solution. researchgate.netacs.org The coordination of the ligand to a metal center would cause significant shifts in the NMR signals of the protons and carbons near the nitrogen atoms. For chiral complexes, the protons within a CH₂ group can become diastereotopic, leading to more complex splitting patterns. For paramagnetic complexes, NMR spectra can be broad and more difficult to interpret.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the amine groups. nih.gov The N-H stretching frequency of the primary amine would be expected to shift upon coordination to the metal. The magnitude and direction of the shift can provide information about the strength of the M-N bond.
UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectroscopy can provide information about the electronic transitions within the complex, such as d-d transitions and charge-transfer bands. These transitions are influenced by the ligand field, and thus the spectrum can be a fingerprint for a particular complex.
Table 2: Expected Spectroscopic Changes Upon Coordination of this compound
| Spectroscopic Technique | Expected Observation |
|---|---|
| ¹H NMR | Downfield shift of protons alpha to nitrogen atoms. Potential for diastereotopic splitting of methylene (B1212753) protons. |
| ¹³C NMR | Shift in the resonances of carbons bonded to nitrogen. |
| IR | Shift in the N-H stretching and bending vibrations of the primary amine. Appearance of new bands corresponding to M-N vibrations in the far-IR region. |
Electronic Properties and Ligand Field Effects on Metal Centers
The coordination of this compound to a transition metal center will influence the electronic properties of the metal. As a diamine, it is primarily a σ-donor ligand. The nitrogen lone pairs donate electron density to the metal's d-orbitals. This donation of electrons affects the splitting of the d-orbitals, an effect described by ligand field theory.
The strength of the ligand field created by this compound would be expected to be similar to other aliphatic diamines. This will influence the magnetic properties and the color of the resulting complexes. For example, in an octahedral complex, a stronger ligand field leads to a larger energy separation between the t₂g and eg sets of d-orbitals, which can result in a low-spin electronic configuration. The specific electronic properties would be dependent on the metal ion . For instance, rhodium(I) and iridium(I) complexes with chiral diamines have been studied for their catalytic activity, which is directly related to their electronic structure. acs.orgrsc.org
Mechanistic Investigations of 2s 1 Aminopropan 2 Yl Diethylamine Catalyzed Reactions
Elucidation of Catalytic Cycles and Active Species
The catalytic cycle for reactions catalyzed by [(2S)-1-Aminopropan-2-yl]diethylamine, such as Michael additions, is believed to proceed through the formation of key reactive intermediates. The primary amine moiety of the catalyst is the key functional group that initiates the catalytic cycle.
The generally accepted catalytic cycle for a primary amine-catalyzed Michael addition involves the following steps:
Enamine Formation: The catalyst, this compound, reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This step involves the formation of a carbinolamine, followed by dehydration. The tertiary diethylamine (B46881) group may play a role in facilitating the proton transfers required for this process.
Nucleophilic Attack: The generated enamine, being a more potent nucleophile than the starting carbonyl compound, attacks the Michael acceptor (an α,β-unsaturated compound). This carbon-carbon bond-forming step creates a new, larger intermediate, often a zwitterionic iminium ion.
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed by water present in the reaction medium. This hydrolysis step releases the final product and regenerates the protonated form of the catalyst.
Deprotonation: A base, which could be the tertiary amine of another catalyst molecule or an external basic additive, deprotonates the catalyst to regenerate its neutral, active form, allowing it to enter a new catalytic cycle.
The active species in this cycle is the neutral form of the this compound catalyst, which is required for the initial condensation with the carbonyl donor. The enamine formed from the catalyst and the donor is the key nucleophilic species that drives the reaction forward.
Identification of Key Intermediates and Transient Species
The identification of short-lived intermediates is crucial for validating the proposed catalytic cycle. For reactions catalyzed by this compound, the key intermediates would include:
Carbinolamine: The initial adduct between the primary amine of the catalyst and the carbonyl donor.
Enamine: The nucleophilic species formed after dehydration of the carbinolamine. The geometry of this enamine (E/Z isomers) can significantly influence the stereochemical outcome of the reaction.
Iminium Ion: Formed after the enamine attacks the Michael acceptor. This species is then hydrolyzed to release the product.
Zwitterionic Intermediates: These may form during the nucleophilic addition step, particularly in the absence of a proton source.
These transient species are often detected using advanced spectroscopic techniques as detailed in section 5.5.
Stereochemical Models and Transition State Analysis for Enantioselectivity
The enantioselectivity of reactions catalyzed by this compound is determined by the chiral environment created by the catalyst in the transition state of the stereodetermining step, which is typically the C-C bond formation.
A plausible stereochemical model, based on related systems, would involve the following features:
The chiral center at the 2-position of the propan-2-yl backbone of the catalyst directs the facial selectivity of the enamine attack on the Michael acceptor.
The bulky diethylamino group likely plays a significant role in sterically shielding one face of the enamine, forcing the Michael acceptor to approach from the less hindered face.
Hydrogen bonding interactions between the catalyst (e.g., the protonated tertiary amine) and the Michael acceptor can help to lock the conformation of the transition state assembly, leading to a higher degree of stereocontrol.
Transition state analysis , often performed using computational methods like Density Functional Theory (DFT), would be essential to visualize the three-dimensional arrangement of the catalyst, donor, and acceptor in the transition state. These calculations can help to identify the lowest energy transition state leading to the major enantiomer and quantify the energetic differences between competing diastereomeric transition states.
Kinetic Studies and Determination of Rate Determining Steps
Kinetic studies are fundamental to understanding the reaction mechanism and identifying the rate-determining step (RDS). For a this compound-catalyzed reaction, a typical kinetic analysis would involve:
Monitoring Reaction Progress: The reaction progress would be monitored over time by measuring the concentration of reactants and products, often using techniques like HPLC or GC.
Determining Reaction Orders: By systematically varying the initial concentrations of the catalyst, donor, and acceptor, the reaction order with respect to each component can be determined. This information provides insights into which species are involved in the rate-determining step.
Kinetic Isotope Effects (KIEs): By using isotopically labeled substrates (e.g., deuterium (B1214612) labeling), KIEs can be measured. A significant KIE for a particular bond cleavage or formation would indicate that this step is part of the RDS.
Based on similar organocatalytic reactions, the C-C bond formation step (enamine attack on the Michael acceptor) or the hydrolysis of the iminium intermediate are often found to be the rate-determining step.
Table 1: Hypothetical Kinetic Data for a this compound-Catalyzed Michael Addition
| Experiment | [Catalyst] (mol/L) | [Donor] (mol/L) | [Acceptor] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.01 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.02 | 0.1 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.01 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 4 | 0.01 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |
This is a representative data table illustrating the type of information gathered from kinetic studies.
Spectroscopic Probing of Reaction Mechanisms (in situ NMR, IR, Mass Spectrometry)
In situ spectroscopic techniques are powerful tools for directly observing the species present in a reaction mixture as the reaction proceeds.
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to detect and characterize key intermediates like enamines and iminium ions. acs.orgacs.org By monitoring the changes in the NMR spectrum over time, the formation and consumption of these species can be tracked, providing direct evidence for the proposed catalytic cycle. acs.orgacs.org For example, the appearance of characteristic signals in the olefinic region could indicate the formation of an enamine intermediate. acs.org
In situ Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to changes in bond vibrations and can be used to monitor the disappearance of the carbonyl group of the donor and the formation of the C=N bond of the iminium intermediate.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for detecting charged intermediates, such as protonated catalyst molecules and iminium ions. unibo.itscilit.comresearchgate.net By coupling ESI-MS to the reaction vessel, it is possible to obtain a real-time snapshot of the ionic species present in the catalytic cycle. unibo.itscilit.comresearchgate.net
Computational Chemistry and Theoretical Studies on 2s 1 Aminopropan 2 Yl Diethylamine
Molecular Modeling and Conformational Analysis of the Chiral Diamine
Molecular modeling is the foundational step in the computational analysis of a chiral ligand like [(2S)-1-Aminopropan-2-yl]diethylamine. The three-dimensional arrangement of its atoms dictates how it interacts with other molecules, particularly in the formation of catalyst-substrate complexes. Conformational analysis is performed to identify the most stable, low-energy conformations of the diamine.
The process typically begins by generating a range of possible conformations by systematically rotating the molecule's single bonds. These conformations are then subjected to energy minimization using molecular mechanics (MM) force fields. This approach uses classical physics to provide a computationally efficient way to estimate the potential energy of different atomic arrangements. nih.gov For chiral diamines, this analysis is critical as the relative orientation of the amino groups and the alkyl substituents determines the shape of the chiral pocket it creates when complexed with a metal or interacting with a substrate. researchgate.net
Studies on related chiral amides and amines have demonstrated that the major conformation in a crystalline state can be elucidated and statistically analyzed to propose a dominant solution-state structure. nih.gov For this compound, key dihedral angles, such as those around the C-C and C-N bonds of the propane (B168953) backbone, would be the primary focus of such an analysis. The interplay between steric hindrance from the diethylamino group and the aminopropane moiety would lead to a set of preferred conformers. Advanced techniques like Nuclear Overhauser Effect (NOESY) spectroscopy, in conjunction with quantum chemical calculations, can be used to validate the computationally predicted conformers by comparing calculated and experimental internuclear distances. mdpi.com
Table 1: Representative Conformational Analysis Data for a Chiral Diamine
This table illustrates typical data obtained from a conformational analysis of a chiral diamine, showing the relative energies of different conformers.
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
| A | 60° (gauche) | 0.00 | 75.2 |
| B | 180° (anti) | 1.25 | 15.5 |
| C | -60° (gauche) | 0.85 | 9.3 |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. acs.org Unlike molecular mechanics, DFT provides a more accurate description of the electronic distribution within a molecule, which is essential for understanding chemical bonding and reaction pathways. For this compound, DFT calculations can reveal insights into its properties as a ligand and catalyst.
DFT calculations can be used to determine a variety of electronic properties, such as the distribution of electron density, the energies of molecular orbitals (like the HOMO and LUMO), and the partial charges on atoms. These properties are crucial for understanding the nucleophilicity of the amine groups and the ligand's ability to coordinate with metal centers. mdpi.com For instance, the calculated electrostatic potential can indicate which nitrogen atom is more likely to act as a Lewis base.
In the context of catalysis, DFT is employed to model the entire reaction mechanism. mdpi.comacs.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a catalytic cycle can be constructed. For example, in a metal-catalyzed reaction, DFT can elucidate how the coordination of this compound to a metal ion alters the metal's electronic properties and, consequently, its catalytic activity. mdpi.com
Prediction of Enantioselectivity and Diastereoselectivity in Catalytic Processes
A primary goal of using chiral ligands like this compound is to achieve high levels of stereoselectivity in chemical transformations. Computational chemistry, particularly DFT, is a key tool for predicting and explaining the enantioselectivity and diastereoselectivity of such reactions. nih.gov
The origin of stereoselectivity lies in the energy difference between the transition states that lead to the different stereoisomeric products. The enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of a reaction is directly related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the competing pathways. By locating and calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be the major product. nih.gov
For a reaction catalyzed by a complex of this compound, computational models would be built for the transition states leading to the (R) and (S) products. Analysis of these transition state structures can reveal the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding) that are responsible for the energy difference. mdpi.comacs.org Furthermore, recent advancements have seen the rise of machine learning models trained on DFT-computed data to predict enantioselectivity for new catalysts and substrates, offering a faster screening method. nih.govresearchgate.net
Table 2: Example of DFT-Predicted Enantioselectivity for a Catalytic Reaction
This table shows a hypothetical comparison of the calculated energy barriers for the formation of two enantiomers, which allows for the prediction of the enantiomeric excess.
| Transition State | Relative Energy (kcal/mol) | Predicted e.e. (%) | Major Enantiomer |
| TS-(R) | 12.5 | \multirow{2}{}{95} | \multirow{2}{}{S} |
| TS-(S) | 10.7 |
Transition State Characterization and Energy Barrier Calculations
The characterization of transition states is a cornerstone of computational studies in catalysis. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in a vibrational analysis. Locating this structure is computationally intensive but provides invaluable information about the reaction mechanism.
For a reaction involving this compound, whether as a ligand or an organocatalyst, identifying the transition states for each step of the catalytic cycle is crucial. mdpi.com For example, in an asymmetric hydrogenation, the enantioselectivity-determining step is often the transfer of a hydrogen atom to the substrate. acs.org DFT calculations would be used to model the geometry of the transition state for this step, including the chiral ligand, the metal center (if present), and the substrate.
The energy of the transition state relative to the preceding intermediate or reactants gives the activation energy barrier for that step. Comparing the energy barriers for different possible pathways allows chemists to determine the most likely reaction mechanism. acs.org This understanding can then be used to modify the catalyst structure to lower the activation energy for the desired pathway or increase it for undesired side reactions.
Solvation Effects and Environmental Parameters on Catalytic Performance
Chemical reactions are almost always carried out in a solvent, and the solvent can have a significant impact on reaction rates and selectivities. numberanalytics.com Computational models must account for these solvation effects to provide realistic predictions of catalytic performance. researchgate.net
There are two main approaches to modeling solvation: implicit and explicit models. wikipedia.org Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgyoutube.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. researchgate.net
Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this method can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical in some reaction mechanisms. researchgate.net For a catalyst derived from this compound, which has hydrogen bond donors, specific interactions with protic solvents could be crucial and may necessitate the use of explicit or hybrid solvation models for accurate predictions. youtube.com
Rational Design of Modified this compound Derivatives through Computational Approaches
One of the most powerful applications of computational chemistry is in the rational design of new and improved catalysts. openmedicinalchemistryjournal.com By understanding the structure-activity and structure-selectivity relationships through the methods described above, it is possible to propose modifications to the structure of this compound to enhance its catalytic properties. chemrxiv.orgresearchgate.net
For example, if transition state analysis reveals that steric hindrance between the diethylamino group and the substrate is limiting enantioselectivity, computational models can be used to explore the effect of replacing the ethyl groups with smaller or larger alkyl groups. Virtual screening of a library of potential derivatives can be performed, where the performance of each derivative is predicted computationally before any are synthesized in the lab. researchgate.netpatsnap.com This in silico approach can significantly accelerate the discovery of optimal catalysts by focusing experimental efforts on the most promising candidates. nih.govpatsnap.com This computer-aided ligand design has been successfully applied to engineer scaffolds of other chiral diamines to achieve better catalytic performance. researchgate.net
Synthesis and Application of 2s 1 Aminopropan 2 Yl Diethylamine Derivatives and Analogues
Structural Modifications and their Impact on Catalytic Performance
The catalytic efficacy of a ligand is intricately linked to its three-dimensional structure. For chiral diamines like [(2S)-1-Aminopropan-2-yl]diethylamine, even subtle structural changes can lead to significant variations in catalytic activity and enantioselectivity.
The nature of the substituents on the nitrogen atoms of a diamine ligand plays a crucial role in determining the steric and electronic environment of the metal center in a catalyst complex. Systematic variation of these alkyl groups is a common strategy to optimize catalytic performance. While specific studies on this compound are not extensively documented, the principles can be understood from studies on analogous chiral diamines. For instance, in palladium-catalyzed amination reactions, the use of sterically hindered chelating alkylphosphines has been shown to create highly efficient and selective catalysts. nih.gov
The size and nature of the N-alkyl groups can influence the stability of the catalyst, the solubility, and the approach of the substrate to the catalytic center. In the context of group 3 metal catalysts for asymmetric intramolecular alkene hydroamination, significant structure-activity relationships were observed with different N,N'-disubstituted-1,1'-binaphthyl-2,2'-diamines. nih.gov A notable finding was the reversal of stereoselectivity when cyclopentyl substituents were replaced with diphenylmethyl groups, highlighting the profound impact of N-substituents. nih.gov
Table 1: Illustrative Impact of N-Substituent Modification on Enantioselectivity in a Hypothetical Asymmetric Reaction
| Entry | N-Substituent on Analogous Diamine | Enantiomeric Excess (ee %) |
| 1 | Methyl | 75 |
| 2 | Ethyl | 82 |
| 3 | Isopropyl | 88 |
| 4 | tert-Butyl | 95 |
| 5 | Benzyl | 78 |
Note: This table is illustrative and based on general principles observed in asymmetric catalysis. The values are not from a specific study on this compound.
Altering the chiral backbone of a ligand is another powerful strategy to enhance its catalytic performance. Modifications can include introducing conformational rigidity, adding or removing stereogenic centers, or changing the distance between the coordinating atoms. For instance, the synthesis of chiral diamine ligands with specific backbone structures, such as (1R,2R)-N,N'-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane, has been explored for nickel-catalyzed asymmetric cross-couplings. researchgate.net
The introduction of bulky groups on the backbone can create a more defined chiral pocket around the metal center, leading to higher enantioselectivity. Conversely, a more flexible backbone might be advantageous in certain reactions by allowing the catalyst to adopt an optimal conformation during the catalytic cycle. The principles of backbone modification are widely studied in various fields, including the development of peptide nucleic acids where chirality in the backbone influences binding affinity to complementary DNA.
Structure-Activity Relationship (SAR) Studies in Asymmetric Catalysis
Key parameters often investigated in SAR studies for chiral diamine ligands include:
The nature of the N-substituents: As discussed in 7.1.1, varying the steric and electronic properties of the groups on the nitrogen atoms can have a dramatic effect on catalysis. nih.gov
The structure of the chiral backbone: The rigidity, conformation, and substitution pattern of the backbone connecting the nitrogen atoms are critical for creating an effective chiral environment.
The distance between the donor atoms: The bite angle of the diamine ligand, which is determined by the length of the carbon chain between the nitrogen atoms, influences the geometry and stability of the metal complex.
A study on chiral cyclopropenimines as Brønsted base catalysts highlighted the importance of dicyclohexylamino substituents for both reaction rate and enantioselectivity, a classic example of an SAR finding. rsc.org
Table 2: Summary of Structure-Activity Relationships for Chiral Diamine Ligands in Asymmetric Catalysis
| Structural Feature | Impact on Catalysis | Example from Analogous Systems |
| N-Alkyl Substituents | Influences steric hindrance and electronic properties, affecting enantioselectivity and reaction rate. | In some Pd-catalyzed reactions, bulkier alkyl groups on the phosphine (B1218219) ligand lead to higher turnover numbers. nih.gov |
| Chiral Backbone | Creates the chiral environment; rigidity and substituents on the backbone are key for high enantioselectivity. | Conformationally rigid cyclopropenimine backbones have shown high effectiveness in enantioselective catalysis. rsc.org |
| Bite Angle | Determines the geometry of the metal complex, which in turn affects catalytic activity. | The use of bisphosphine ligands with appropriate bite angles prevents ligand replacement and enhances catalyst stability. nih.gov |
Note: This table provides a generalized summary based on principles from the cited literature and may not be directly applicable to all catalytic systems involving this compound.
Design of Bifunctional Catalysts Incorporating the this compound Motif
Bifunctional catalysts, which possess two or more distinct catalytic sites that work in concert, have emerged as a powerful tool in asymmetric synthesis. The this compound motif is an excellent candidate for incorporation into bifunctional catalysts due to the presence of both a primary and a tertiary amine. These can act as, for example, a hydrogen-bond donor and a Brønsted base, or one of the amines could be modified to introduce another type of catalytic functionality.
For instance, bifunctional catalysts have been developed by attaching 1,3-propanediamine derivatives to a (S)-BINOL scaffold. researchgate.net In these systems, the diamine unit can act as a Lewis base, while the BINOL moiety functions as a Brønsted acid, cooperatively activating the substrates in reactions like the aza-Morita-Baylis-Hillman reaction. researchgate.net Similarly, novel bifunctional catalysts derived from BINOL have been shown to promote highly enantioselective bromolactonizations. nih.gov The design of such catalysts often involves a linker that appropriately positions the two functional units to enable a synergistic effect.
Synthesis of Advanced Ligand Scaffolds Featuring the Chiral Amine Moiety
The this compound moiety can serve as a building block for the synthesis of more complex and advanced ligand scaffolds. mdpi.com These scaffolds can be designed to have enhanced catalytic properties, such as higher activity, better selectivity, and broader substrate scope. The development of such scaffolds is a growing area of research, aiming to create catalysts with tailored properties for specific applications. mdpi.comnih.gov
Strategies for designing advanced ligand scaffolds include:
Incorporation into macrocycles: Creating macrocyclic ligands that incorporate the chiral diamine unit can lead to catalysts with high stability and pre-organized structures for enhanced enantioselectivity.
Dendritic structures: Attaching multiple chiral diamine units to a central core can create dendritic ligands with a high density of catalytic sites.
Attachment to solid supports: Immobilizing the chiral diamine on a solid support facilitates catalyst recovery and recycling, which is particularly important for industrial applications.
The synthesis of such advanced scaffolds often involves multi-step synthetic sequences, but the potential benefits in terms of catalytic performance can be substantial. The design of these scaffolds is often guided by computational modeling to predict the most promising structures. nih.gov
Emerging Research Areas and Future Directions for 2s 1 Aminopropan 2 Yl Diethylamine
Integration into Flow Chemistry Systems for Scalable Production
The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. nih.gov For chiral catalysts like [(2S)-1-Aminopropan-2-yl]diethylamine, flow chemistry presents a valuable opportunity for scalable production of enantiomerically pure compounds. nih.gov
Research in this area is focused on the immobilization of chiral organocatalysts onto solid supports or their incorporation into soluble polymers that can be retained in the reactor system. rsc.org This approach allows for the catalyst to be easily separated from the product stream, enabling its reuse and reducing contamination of the final product. The development of such systems for this compound could significantly lower production costs and waste generation in industrial applications. nih.gov
Recent advancements have demonstrated the successful use of supported squaramide organocatalysts in flow systems for the synthesis of complex molecules. rsc.org By analogy, this compound could be similarly supported and integrated into continuous flow reactors for various asymmetric transformations.
Table 1: Comparison of Batch vs. Potential Flow Synthesis using a Supported this compound Catalyst
| Feature | Batch Synthesis | Potential Flow Synthesis |
| Catalyst Loading | Typically higher | Potentially lower due to reuse nih.gov |
| Reaction Time | Hours to days | Minutes to hours rsc.org |
| Scalability | Limited by reactor size | Easily scalable by extending run time nih.gov |
| Productivity | Lower | Higher nih.gov |
| Catalyst Recovery | Often difficult and costly | Simplified through immobilization rsc.org |
| Safety | Higher risk with large volumes | Improved due to small reaction volumes |
Application in Sustainable Chemistry (e.g., Solvent-Free Reactions, Aqueous Media, CO2 Fixation)
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. This compound has the potential to be a key player in this transition towards more sustainable chemical processes.
Solvent-Free Reactions: The use of solvent-free or neat reaction conditions is a cornerstone of green chemistry, reducing volatile organic compound (VOC) emissions and simplifying product purification. mdpi.com Microwave-assisted solvent-free synthesis has emerged as a powerful technique, often leading to shorter reaction times and higher yields. mdpi.com Exploring the utility of this compound as a catalyst under these conditions for reactions such as Michael additions or aldol (B89426) reactions is a promising area of research.
Aqueous Media: Performing organic reactions in water is highly desirable from an environmental and economic perspective. While many organic reagents and catalysts have poor water solubility, the development of water-compatible catalytic systems is an active area of research. The amine functionalities in this compound could be protonated to enhance its solubility in acidic aqueous media, opening up possibilities for its use in water-based asymmetric catalysis.
CO2 Fixation: The utilization of carbon dioxide as a C1 building block is a key goal in sustainable chemistry. Recent studies have shown that CO2 can be used as a temporary, traceless protecting group for diamines, allowing for selective mono-acylation. rsc.org This "taming" of the highly reactive diamine with CO2 prevents undesired side reactions and increases atom economy. rsc.org This methodology could be directly applicable to this compound for the synthesis of unsymmetrical amides and other valuable derivatives. Furthermore, switchable-hydrophilicity solvents (SHS) that use CO2 as a trigger to alternate between water-miscible and immiscible states are being developed, with amine-based systems being a common example. rsc.orgresearchgate.net
Potential in Multi-Catalytic and Cascade Reaction Systems
Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. nih.gov These complex transformations often rely on the compatibility of multiple catalysts or a single catalyst that can mediate several steps. nih.gov
The bifunctional nature of this compound, with its primary and tertiary amine groups, makes it an interesting candidate for use in multi-catalytic and cascade reaction systems. rsc.org It has the potential to act as a bifunctional catalyst itself or as a chiral ligand for a metal catalyst that is part of a larger catalytic system. For instance, one amine group could activate a substrate while the other, coordinated to a metal, catalyzes a subsequent transformation. The development of novel cascade reactions employing chiral diamines is an ongoing effort, with recent examples showing the synthesis of complex macrocyclic compounds. nih.govchimia.chchimia.ch
Development of Novel Reaction Methodologies and Substrate Activation Modes
The discovery of new reactions and modes of substrate activation is crucial for advancing synthetic chemistry. The unique structural and electronic properties of this compound can be exploited to develop novel catalytic transformations.
One area of interest is the use of chiral diamines in C-H activation reactions. While still a developing field for organocatalysis, the ability to directly functionalize C-H bonds would be a major breakthrough. Research into this area could involve using the diamine to direct a metal catalyst to a specific C-H bond or to act as a proton shuttle in a metal-free C-H activation pathway.
Furthermore, the development of domino reactions, a subset of cascade reactions where the subsequent transformations are triggered by the functionality formed in the previous step, is a promising avenue. A cadmium-catalyzed domino reaction for accessing 1,6-enynes has recently been reported, showcasing the power of this approach. acs.org Exploring the potential of this compound to catalyze similar domino sequences could lead to the efficient synthesis of complex and valuable molecules.
Computational and Data-Driven Approaches for Catalyst Discovery and Optimization
The traditional, often serendipitous, approach to catalyst discovery is being revolutionized by computational and data-driven methods. acs.org These tools can accelerate the design and optimization of catalysts by predicting their performance and identifying key structure-activity relationships. researchgate.net
For this compound, computational studies, such as those using Density Functional Theory (DFT), can provide insights into its conformational preferences, the transition states of reactions it catalyzes, and the origins of enantioselectivity. arxiv.org This information is invaluable for rationally designing improved catalysts based on its scaffold.
Table 2: Data-Driven Approaches in Catalyst Development
| Approach | Description | Potential Application for this compound |
| High-Throughput Screening (HTS) | Rapidly testing a large number of catalyst variants for a specific reaction. | Identifying optimal reaction conditions and substrate scope. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating the structural features of catalysts with their performance. acs.org | Predicting the enantioselectivity of new derivatives of the catalyst. |
| Machine Learning (ML) / Artificial Intelligence (AI) | Using algorithms to learn from data and make predictions about new catalysts. researchgate.net | Discovering novel catalyst structures with enhanced properties. researchgate.net |
| Density Functional Theory (DFT) | A computational method to model the electronic structure of molecules and transition states. arxiv.org | Understanding the mechanism of catalysis and the origin of stereoselectivity. |
Q & A
Q. What are the standard laboratory synthesis routes for [(2S)-1-Aminopropan-2-yl]diethylamine?
The compound is typically synthesized via reductive amination using a ketone or aldehyde precursor with diethylamine. A common protocol involves:
- Step 1 : Reacting (S)-1-chloro-2-propanol with diethylamine in the presence of a base (e.g., NaOH) to form an imine intermediate.
- Step 2 : Reducing the intermediate with sodium borohydride (NaBH₄) to yield the final product .
Key parameters include maintaining anhydrous conditions and controlling reaction temperature (20–25°C) to avoid racemization.
Q. How can researchers ensure high purity during synthesis?
Purification methods include:
- Distillation : Effective for separating the product from unreacted diethylamine.
- Column Chromatography : Using silica gel with a hexane/ethyl acetate gradient (e.g., 70:30 ratio) to isolate enantiomerically pure material .
- Analytical Validation : GC-MS with derivatization (e.g., benzenesulfonyl chloride) to confirm purity (>95%) and detect impurities .
Q. What reaction types are most relevant for modifying this compound?
The compound undergoes:
- Oxidation : Using H₂O₂ or KMnO₄ to form nitroso/nitro derivatives.
- Reduction : LiAlH₄ converts secondary amines to tertiary amines.
- Nucleophilic Substitution : Reacting with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
Advanced Research Questions
Q. How can chirality be preserved during scale-up synthesis?
Industrial-scale production requires continuous flow reactors with precise temperature control (ΔT ≤ ±2°C) and chiral catalysts (e.g., (S)-BINOL derivatives) to minimize racemization. Automated systems ensure consistent mixing and reduce exposure to moisture, which can degrade stereochemical integrity .
Q. What advanced analytical methods resolve contradictions in reaction yield data?
Discrepancies in reported yields (e.g., 70–85%) arise from differences in:
Q. How does this compound compare to structural analogs in reactivity?
Q. What methodologies study its interaction with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to receptors like G-protein-coupled receptors.
- Molecular Dynamics Simulations : Predict hydrogen-bonding interactions between the amino group and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
Q. How can researchers address low yields in substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
